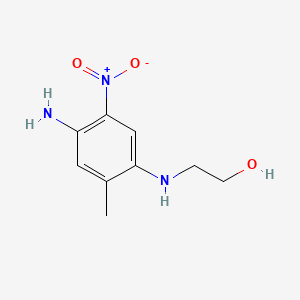

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol

Descripción general

Descripción

The compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a chemical of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray diffraction analysis is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate was determined, revealing a monoclinic system with extensive intermolecular hydrogen bonding . Understanding the molecular structure is essential for predicting the behavior of this compound in various environments.

Chemical Reactions Analysis

The reactivity of compounds is influenced by their molecular structure. The study of kinetics and mechanisms, such as the aminolysis of nitrophenyl carbonates, provides insights into how compounds react under different conditions . The aminolysis reactions proceed through either a stepwise mechanism with a zwitterionic tetrahedral intermediate or a concerted mechanism, depending on the substrate and reaction conditions. These findings can be extrapolated to understand the reactivity of this compound with other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and polarity, are determined by its molecular structure and composition. For instance, the solvate and hydrate forms of compounds can significantly differ in their physical properties from the anhydrous forms . The intermolecular hydrogen bonds observed in the crystal structures can affect the melting points and solubility in various solvents. These properties are important for the practical application and handling of this compound.

Aplicaciones Científicas De Investigación

Phase Transformation Study

A study by Li et al. (2007) investigated the solid-solid phase transformation of a similar compound, focusing on crystal size effects and transformation mechanisms. This research provides insight into how molecular changes and environmental conditions, like humidity and temperature, impact the behavior of compounds related to 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (Li et al., 2007).

Heterocyclization Reactions

Palchikov (2015) explored reactions of a similar amino compound, leading to the formation of various oxazaheterocycles. This kind of research is crucial in understanding the potential of this compound in synthesizing new cyclic compounds (Palchikov, 2015).

Electro-Optical Active Polyurethanes

Jecs et al. (2009) synthesized derivatives of a structurally similar compound for developing electro-optical active polyurethanes. This shows potential applications in creating materials with unique optical properties (Jecs et al., 2009).

Ruthenium-Catalyzed Reduction

Watanabe et al. (1984) conducted research on the reduction of nitroarenes to aminoarenes, demonstrating the chemical reactivity of similar compounds. This research can inform the understanding of how this compound might behave under similar conditions (Watanabe et al., 1984).

Liquid Crystalline Properties

Hosseini and Hoshangi (2015) studied the synthesis of a compound containing an azobenzene group and investigated its liquid crystalline properties. This research suggests potential applications of this compound in the field of liquid crystal technology (Hosseini & Hoshangi, 2015).

Aqueous Solubility Prediction

Wahab et al. (2019) focused on predicting the aqueous solubility of azo dyes, which is relevant to understanding the solubility behavior of related compounds like this compound (Wahab et al., 2019).

Receptor Responsiveness Study

Lands, Ludueña, and Buzzo (1967) explored the structural modification of similar compounds, which provides a basis for understanding how changes in molecular structure can affect biological activity (Lands, Ludueña, & Buzzo, 1967).

Amino-Protective Groups for Peptide Synthesis

Verhart and Tesser (2010) discussed the use of modified alcohols to introduce amino-protective groups in peptide synthesis. This research can provide insights into the potential utility of this compound in similar applications (Verhart & Tesser, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-amino-2-methyl-5-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6-4-7(10)9(12(14)15)5-8(6)11-2-3-13/h4-5,11,13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSBRSLVPLNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NCCO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231887 | |

| Record name | HC Violet no. 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82576-75-8 | |

| Record name | HC Violet 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82576-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Violet no. 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082576758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Violet no. 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC VIOLET NO. 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7XO4T22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)